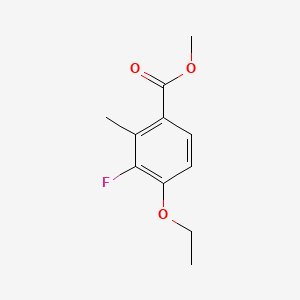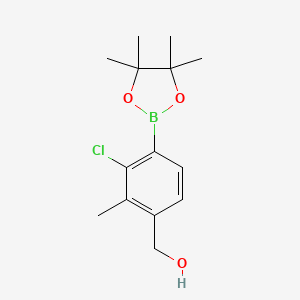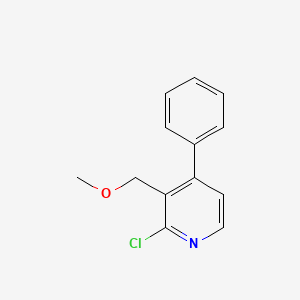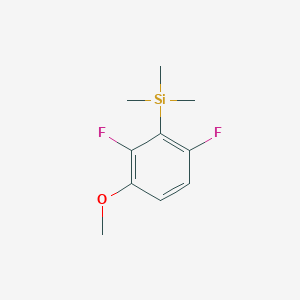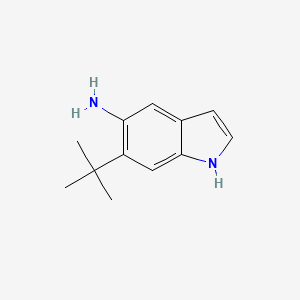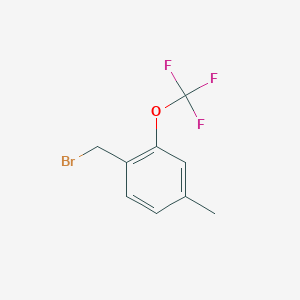
4-Methyl-2-(trifluoromethoxy)benzyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O. It is a derivative of benzyl bromide, where the benzyl group is substituted with a trifluoromethoxy group and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(trifluoromethoxy)benzyl bromide typically involves the bromination of 4-Methyl-2-(trifluoromethoxy)benzyl alcohol. One common method is to react the alcohol with phosphorus tribromide (PBr3) in an ether solvent at low temperatures (0°C). The reaction mixture is stirred for about 30 minutes, and the completion of the reaction is monitored using thin-layer chromatography (TLC). After the reaction is complete, the mixture is poured into an ice-water mixture and stirred for 1-2 hours. The organic layer is then extracted with ether, washed with sodium bicarbonate (NaHCO3) and water, and dried over sodium sulfate (Na2SO4). The solvent is evaporated under reduced pressure to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and efficient methods. One such method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst like triphenylphosphine. The reaction is carried out in a solvent like dichloromethane at 0°C, followed by refluxing at 60°C for a specified period. The reaction mixture is then cooled, and the product is isolated by standard extraction and purification techniques .
化学反応の分析
Types of Reactions
4-Methyl-2-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromide to the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: The major product is the corresponding benzyl alcohol.
科学的研究の応用
4-Methyl-2-(trifluoromethoxy)benzyl bromide is utilized in various scientific research applications:
Medicine: Its derivatives are explored for their pharmacological properties and potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-Methyl-2-(trifluoromethoxy)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The trifluoromethoxy group enhances the electrophilicity of the benzyl carbon, making it more reactive towards nucleophiles .
類似化合物との比較
Similar Compounds
4-(Trifluoromethoxy)benzyl bromide: Similar in structure but lacks the methyl group.
3-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
4-Bromomethyl benzotrifluoride: Similar structure with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
4-Methyl-2-(trifluoromethoxy)benzyl bromide is unique due to the presence of both a methyl group and a trifluoromethoxy group on the benzyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
分子式 |
C9H8BrF3O |
|---|---|
分子量 |
269.06 g/mol |
IUPAC名 |
1-(bromomethyl)-4-methyl-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8BrF3O/c1-6-2-3-7(5-10)8(4-6)14-9(11,12)13/h2-4H,5H2,1H3 |
InChIキー |
KTMQUSQVYCYWIU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CBr)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


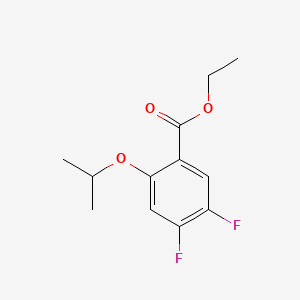
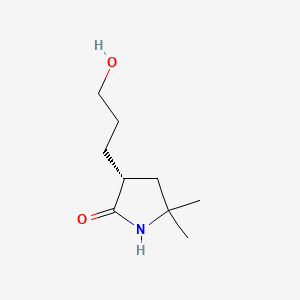

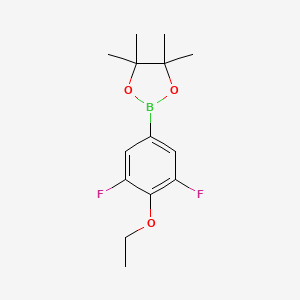
![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B14030213.png)
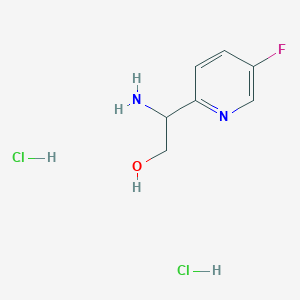
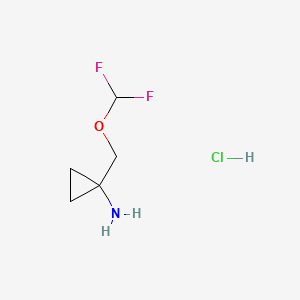
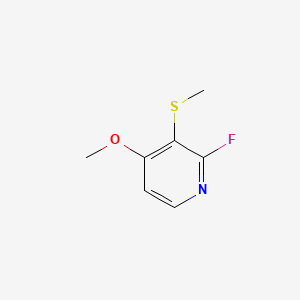
![(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14030229.png)
